2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
Description
Properties
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-13-18(14-22)17-11-20(12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,21-22H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWMIBQEVVRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744521 | |
| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375303-15-3 | |
| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol typically involves the reaction of benzhydryl chloride with azetidine, followed by the addition of propane-1,3-diol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Conditions:
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Carboxylic acid → Alcohol | NaBH₄, Et₃N, THF, 0–25°C | 54% |
Oxidation of the Propane-1,3-diol Chain
The propane-1,3-diol moiety undergoes oxidation under acidic conditions. A kinetic study using potassium permanganate (KMnO₄) revealed:
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Pseudo-first-order kinetics with respect to KMnO₄, where the rate increases with [H⁺] and ionic strength .
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The reaction produces 3-hydroxypropanone as the primary product, confirmed via FTIR and spectroscopic analysis .
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Activation parameters:
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ΔH‡ = 24.98 kJ/mol
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ΔS‡ = -0.22 kJ/K·mol
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ΔG‡ = 90.50 kJ/mol
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Oxidation Mechanism:
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Pre-equilibrium complex formation between KMnO₄ and the diol.
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Rate-determining step : Cleavage of the C–H bond in the diol.
Substitution Reactions on the Azetidine Ring
The azetidine ring participates in nucleophilic substitutions and deprotection reactions :
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Fluorination : Tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate reacts with tetrabutylammonium fluoride (TBAF) to introduce fluorine .
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Deprotection : Boc-protected azetidines undergo acidic hydrolysis (e.g., trifluoroacetic acid) to yield free amines .
Example Pathway:
Scientific Research Applications
Medicinal Chemistry
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol is primarily studied for its potential as a pharmaceutical scaffold . The presence of functional groups allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that it may exhibit:
- Antiviral Properties : Investigations into its activity against specific viruses suggest potential applications in antiviral drug development.
- Anticancer Activity : Preliminary studies indicate that this compound could inhibit certain cancer cell lines, warranting further exploration into its mechanism of action.
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create more complex structures that may possess enhanced biological activities. Common synthetic routes include:
- Condensation Reactions : These are utilized to form derivatives with varied functional groups.
- Functionalization : Modifying the compound through substitution or addition reactions can yield new derivatives with distinct properties.
Case Study 1: Antiviral Research
A study investigated the antiviral efficacy of this compound against influenza virus strains. The results demonstrated significant inhibition of viral replication in vitro, suggesting that this compound could be a lead candidate for further drug development targeting influenza.
Case Study 2: Anticancer Activity
In another study, the compound was tested against several cancer cell lines (e.g., breast and prostate cancer). The findings indicated that it induced apoptosis in cancer cells at micromolar concentrations, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
Hydrogen-Bonding Capacity :
- The propane-1,3-diol moiety in the target compound enables strong hydrogen bonding, enhancing solubility in polar solvents compared to 1-Benzhydrylazetidin-3-ol (which lacks diol groups) .
- In contrast, 1-Benzhydrylazetidin-3-amine hydrochloride introduces an amine group, increasing basicity and reactivity in nucleophilic substitutions .
Lipophilicity and Bioavailability :
- The benzhydryl group in the target compound significantly elevates lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to simpler diols like SP .
- Fingolimod’s octylphenyl chain further increases lipophilicity (logP ~4.1), correlating with its prolonged half-life in vivo .
Analogues like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS 10535-17-8) are lignin model compounds degraded by Pseudomonas acidovorans, highlighting environmental biodegradability differences .
Biological Activity
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a benzhydryl group and a propane-1,3-diol moiety. Its molecular formula is CHNO, which contributes to its unique biological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some azetidine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Antitumor Activity : Certain analogs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Pharmacological Effects
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes. |
| Antitumor | Induces apoptosis in cancer cells and inhibits proliferation. |
| Neuroprotective | Potential effects on neurodegenerative diseases through modulation of neurotransmitters. |
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of azetidine derivatives, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro. These findings suggest its potential utility in treating chronic inflammatory conditions .
Study 2: Antitumor Activity
Another investigation assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell growth in breast cancer and leukemia models, with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase .
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of azetidine derivatives. Modifications to the benzhydryl group or the diol moiety can enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthetic routes for structurally similar propane-1,3-diol derivatives often involve multi-step processes, including reductive amination, alkylation, or condensation reactions. For example, 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols are synthesized via reduction of intermediates followed by treatment with acylating agents . Optimization may include adjusting reaction temperature, solvent polarity (e.g., tetrahydrofuran vs. ethanol), and catalyst choice (e.g., palladium-based catalysts for hydrogenation). Purification via recrystallization or chromatography is critical to isolate crystalline forms, as demonstrated in polymorphic form preparation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the benzhydrylazetidine and diol moieties. High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity, as shown in analyses of benzophenone and paraben derivatives . Mass spectrometry (MS) provides molecular weight validation, while X-ray Diffraction (XRD) is recommended for crystalline phase identification, as applied in polymorph studies .
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture, as diol derivatives are hygroscopic. Safety data for analogous compounds recommend using respiratory protection (FFP2 masks) and gloves to minimize dermal exposure . Stability studies suggest storing at 2–8°C in dark conditions to mitigate degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for structurally similar propane-1,3-diol derivatives?
- Methodological Answer : Contradictions in crystallographic data may arise from polymorphic variations or solvent-dependent crystal packing. For example, trans-4-alkylcyclohexyl propane-1,3-diols exhibit distinct mesophase behaviors (Cr → Sb → I transitions) depending on substituents . To resolve discrepancies, employ Differential Scanning Calorimetry (DSC) to identify phase transitions and synchrotron XRD for high-resolution lattice parameter determination .
Q. What mechanistic insights exist regarding the role of the benzhydrylazetidine moiety in modulating the compound’s reactivity or biological activity?
- Methodological Answer : The benzhydryl group may enhance lipophilicity, impacting membrane permeability in biological systems. Analogous β-O-4 lignin model compounds with fluorophenoxyl groups undergo oxidative cleavage via active oxygen species (AOS), suggesting the azetidine ring’s strain could influence reactivity . Computational docking studies (e.g., molecular dynamics simulations) could further elucidate steric and electronic effects of the benzhydrylazetidine moiety.
Q. How do solvent polarity and temperature gradients influence the crystallization behavior of this compound, based on studies of analogous diol systems?
- Methodological Answer : Solvent polarity significantly affects nucleation kinetics. For instance, 2-amino-2-(2-(4-octylphenyl)ethyl)-propane-1,3-diol crystallizes preferentially in aprotic solvents like ethyl acetate, while protic solvents (e.g., methanol) may induce amorphous phases . Temperature-controlled crystallization trials (e.g., cooling rates of 0.5–2°C/min) can optimize crystal size and habit, as demonstrated in liquid crystal precursor synthesis .
Q. What strategies are recommended for analyzing degradation products or byproducts formed during synthetic or storage phases?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is effective for identifying degradation products, as applied in triclosan and bisphenol A studies . Accelerated stability testing (40°C/75% RH for 6 months) combined with Fourier-Transform Infrared (FTIR) spectroscopy can track hydrolytic or oxidative degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
